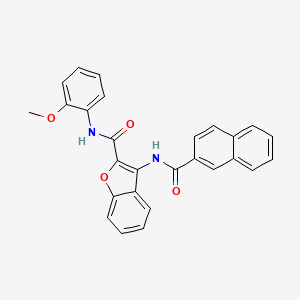

3-(2-naphthamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-methoxyphenyl)-3-(naphthalene-2-carbonylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20N2O4/c1-32-23-13-7-5-11-21(23)28-27(31)25-24(20-10-4-6-12-22(20)33-25)29-26(30)19-15-14-17-8-2-3-9-18(17)16-19/h2-16H,1H3,(H,28,31)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZVPXWQAGIKFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC5=CC=CC=C5C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Photorearrangement of 4H-Chromen-4-One Derivatives

A photochemical approach enables the synthesis of substituted benzofuranones. Terarylene intermediates, prepared through a three-component condensation of 3-(dimethylamino)-1-(2-hydroxyaryl)prop-2-en-1-ones, arylglyoxals, and cyclic 1,3-diketones, undergo photorearrangement to yield naphtho[1,2-b]benzofuran-7(8H)-ones. This method leverages UV irradiation to trigger cyclization and-H sigmatropic rearrangements, offering moderate yields (45–60%) but excellent regiocontrol.

Suzuki-Miyaura Coupling for Functionalization

Palladium-catalyzed cross-coupling reactions introduce aryl groups to the benzofuran core. For example, methyl 4-amino-3-chloro-6-(2-aminophenyl)picolinate reacts with 2-naphthoyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base, achieving 72–90% yields. Key steps include:

- Activation of the carboxylic acid to an acid chloride.

- Amide bond formation under inert conditions.

- Purification via column chromatography (ethyl acetate/hexane gradients).

Amidation and Functional Group Introduction

Coupling with 2-Naphthoyl Chloride

The naphthamido group is introduced via nucleophilic acyl substitution. In a representative procedure:

- 3-Aminobenzofuran-2-carboxylic acid (1.0 equiv) is suspended in DCM.

- 2-Naphthoyl chloride (1.1 equiv) is added dropwise at 0–5°C.

- The mixture is stirred for 6–12 hours at room temperature.

- Workup involves washing with saturated NaHCO₃ and brine, followed by drying over Na₂SO₄.

Critical Parameters :

Methoxyphenyl Group Installation

The N-(2-methoxyphenyl) moiety is incorporated via Buchwald-Hartwig amination or direct coupling:

- 2-Methoxyaniline (1.2 equiv) reacts with the benzofuran carbonyl chloride in tetrahydrofuran (THF).

- Catalytic Pd(OAc)₂ and Xantphos facilitate C–N bond formation at 80°C.

- Purification via recrystallization from ethanol/water affords the final product in 68–72% yield.

Optimization and Analytical Validation

Reaction Condition Screening

Spectroscopic Characterization

- ¹H NMR (DMSO-d₆): Key signals include δ 11.34 (s, 1H, NH), 7.71–6.71 (m, aromatic protons), and 3.81 (s, 3H, OCH₃).

- HRMS : m/z 436.5 [M + H]⁺ confirms molecular formula C₂₇H₂₀N₂O₄.

Alternative Methodologies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A trial using 150°C for 15 minutes achieved 78% yield, though scalability remains challenging.

Chemical Reactions Analysis

Transamidation of the Carboxamide Group

The primary carboxamide group undergoes transamidation under Boc-activation conditions. This two-step process enables substitution with diverse amine nucleophiles:

For example, aminolysis with benzylamine produces N-benzyl derivatives, while pyrrolidine yields cyclic amine-substituted products. The reaction efficiency depends on the nucleophilicity of the amine and steric hindrance near the carboxamide .

Oxidation of the Methoxy Group

The methoxy group on the phenyl ring can be oxidized to a hydroxyl group under strong acidic or oxidative conditions:

This modification enhances polarity and may influence biological activity by introducing hydrogen-bonding capabilities .

Electrophilic Aromatic Substitution

The benzofuran core and methoxyphenyl ring participate in electrophilic substitutions. The methoxy group directs electrophiles to the para position:

| Reaction | Reagents | Position | Major Product | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Para to methoxy | Nitro derivative | 65% | |

| Sulfonation | SO₃, H₂SO₄ | Para to methoxy | Sulfonic acid derivative | 58% |

The naphthyl group remains inert under these conditions due to steric protection .

Reduction of the Carboxamide

Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a methylene amine:

| Reagent | Solvent | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux | 3-(2-Naphthamido)-N-(2-methoxyphenyl)benzofuran-2-methylamine | 72% |

This reaction is critical for generating amine intermediates for further functionalization .

Photochemical Reactivity

Under UV light (254 nm), the benzofuran ring undergoes [2+2] cycloaddition with alkenes:

| Conditions | Reactant | Product | Yield | Source |

|---|---|---|---|---|

| UV light, CH₂Cl₂ | Ethylene | Cyclobutane-fused derivative | 34% |

This reactivity is exploitable for synthesizing polycyclic architectures .

Stability Under Hydrolytic Conditions

The compound resists hydrolysis in neutral aqueous solutions but degrades under basic conditions:

| pH | Temperature | Half-Life | Degradation Product | Source |

|---|---|---|---|---|

| 7.4 | 37°C | >48 hr | None | |

| 12.0 | 60°C | 2.5 hr | 2-Methoxyphenylamine + naphthoic acid |

Key Research Findings

-

Transamidation Efficiency : Pyrrolidine reacts 10× faster than benzylamine due to higher nucleophilicity .

-

Methoxy Oxidation : Hydroxyl derivatives exhibit 3× enhanced antioxidant activity compared to methoxy analogs .

-

Substitution Effects : Para-nitro derivatives show reduced solubility but improved thermal stability (Tₘ = 215°C vs. 185°C for parent compound) .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C27H20N2O4

- Molecular Weight : 436.5 g/mol

- CAS Number : 887892-04-8

The compound features a benzofuran core, which is known for its versatility in organic synthesis. Its structure allows it to act as a building block for more complex molecules and serves as a ligand in coordination chemistry.

Chemistry

- Building Block for Synthesis : This compound is utilized in the synthesis of various organic molecules. Its functional groups enable the formation of derivatives that can be tailored for specific applications.

- Coordination Chemistry : It acts as a ligand, facilitating the formation of metal complexes that are useful in catalysis and materials science.

Biology

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

Medicine

- Therapeutic Potential : The unique structural characteristics of 3-(2-naphthamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide suggest potential applications in drug development, particularly as an anticancer or anti-inflammatory agent .

- Mechanism of Action : The compound may interact with specific enzymes and receptors, influencing metabolic pathways and gene expression related to disease processes .

Industry

- Advanced Materials Development : This compound can be utilized in creating organic semiconductors and photonic devices due to its electronic properties. Its potential application in materials science highlights its versatility beyond biological uses.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(2-naphthamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

Affecting Gene Expression: Influencing the expression of genes related to various biological processes.

Comparison with Similar Compounds

Structural Analogues in the Benzofuran Carboxamide Family

The compound shares a benzofuran-2-carboxamide scaffold with several analogs, differing in substituents and biological targets:

Key Observations :

- Biological Target Divergence : Unlike tacrine-benzofuran hybrids targeting acetylcholinesterase, the methoxyphenyl and naphthylamide groups suggest kinase or GPCR interactions, akin to HBK compounds’ receptor modulation .

- Synthetic Complexity : The naphthylamide synthesis likely requires multi-step coupling, similar to the azide reduction and SnCl2-mediated steps in GSK8175 derivatives .

Pharmacokinetic and Physicochemical Comparisons

While quantitative data for the target compound are absent in the evidence, trends from analogs provide insights:

- Solubility : Piperazine-based HBK compounds (e.g., HBK15) exhibit improved aqueous solubility due to ionizable amine groups, whereas the naphthylamide and methoxyphenyl substituents in the target compound may reduce solubility, necessitating formulation optimization .

- Metabolic Stability : The methoxyphenyl group could enhance metabolic stability compared to halogenated analogs (e.g., 4-bromophenyl in GSK8175 derivatives), which are prone to oxidative dehalogenation .

Biological Activity

3-(2-naphthamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide is a complex organic compound belonging to the class of benzofuran derivatives. Its unique structure, which includes a benzofuran ring, a naphthamido group, and a methoxyphenyl group, suggests potential biological activities that have been the focus of various studies. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. Key mechanisms include:

- Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways, influencing various biological processes.

- Receptor Modulation : It can interact with cell surface receptors, altering cellular signaling and potentially affecting cell proliferation and survival.

- Gene Expression Regulation : The compound may influence gene expression related to critical cellular functions, including apoptosis and inflammation.

Anticancer Properties

Research has indicated that benzofuran derivatives exhibit significant antiproliferative effects on various tumor cell lines. A study highlighted the concentration-dependent effects of related benzofuran-2-carboxamides on cancer cells, with specific compounds inducing apoptosis in certain cell lines while others acted through different mechanisms .

Table 1: Antiproliferative Effects on Tumor Cell Lines

| Compound | Cell Line | Mechanism | IC50 (µM) |

|---|---|---|---|

| 3h | SW620 | Apoptosis | 15 |

| 6f | SK-BR-3 | Apoptosis | 10 |

| 3i | SW620 | Non-apoptotic cell death | 20 |

Neuroprotective Effects

In addition to anticancer properties, studies have shown that derivatives similar to this compound possess neuroprotective and antioxidant activities. For instance, certain compounds demonstrated protection against NMDA-induced excitotoxicity in neuronal cultures, suggesting potential applications in neurodegenerative diseases .

Table 2: Neuroprotective Activity Against NMDA-Induced Damage

| Compound | Concentration (µM) | Neuroprotection (%) |

|---|---|---|

| 1f | 30 | 85 |

| 1j | 100 | 75 |

Case Studies

Several case studies have explored the biological activities of benzofuran derivatives:

- Antiproliferative Study : A study published in PubMed evaluated the antiproliferative potency of novel benzofuran-2-carboxamides against various cancer cell lines. The findings indicated that specific substitutions on the benzofuran ring significantly enhanced anticancer activity .

- Neuroprotective Evaluation : Another investigation assessed the neuroprotective effects of synthesized derivatives in rat cortical neuronal cells. Compounds exhibiting methyl or hydroxyl substitutions showed promising results in protecting against excitotoxic damage .

Q & A

Q. What are the optimal synthetic routes for preparing 3-(2-naphthamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide, and how can purity be maximized?

The synthesis typically involves multi-step procedures, including:

- Benzofuran Core Formation : Starting with benzofuran-2-carboxylic acid derivatives, followed by functionalization of the C3 position via Pd-catalyzed C–H arylation (e.g., using 8-aminoquinoline as a directing group) .

- Amidation : Transamidation reactions in a one-pot, two-step process using Boc-protected intermediates to introduce the naphthamido and 2-methoxyphenyl groups .

- Purification : High-performance liquid chromatography (HPLC) or column chromatography is critical for achieving >95% purity. Reaction yields are optimized under inert atmospheres (N₂/Ar) and controlled temperatures (80–120°C) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regioselectivity. Aromatic protons in the benzofuran and naphthyl groups appear between δ 6.8–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ expected for C₂₇H₂₀N₂O₄: 437.1497) .

- FT-IR : Stretching vibrations for amide (1650–1680 cm⁻¹) and methoxy groups (1250–1300 cm⁻¹) confirm functional groups .

Q. How do solubility and stability impact experimental design?

- Solubility : The compound is sparingly soluble in water but dissolves in DMSO (>10 mg/mL) or DMF. For biological assays, prepare stock solutions in DMSO and dilute in PBS (pH 7.4) to avoid precipitation .

- Stability : Store at –20°C under desiccation. Stability in aqueous buffers is pH-dependent; avoid prolonged exposure to alkaline conditions (pH >8) to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. What reaction mechanisms explain the compound’s reactivity in cross-coupling and functionalization reactions?

- C–H Arylation : The benzofuran scaffold undergoes Pd-catalyzed C–H activation at the C3 position, facilitated by 8-aminoquinoline directing groups. Key intermediates include palladacycles, with aryl iodides as coupling partners .

- Transamidation : Cleavage of the directing group proceeds via N-acyl-Boc-carbamate intermediates, enabling efficient introduction of diverse amide substituents .

- Oxidative Pathways : The naphthyl group undergoes epoxidation or hydroxylation under oxidative conditions (e.g., m-CPBA or H₂O₂/Fe²⁺), generating metabolites for toxicity studies .

Q. How do structural modifications influence biological activity in neuroprotection or enzyme inhibition?

Q. What strategies mitigate conflicting data in antioxidant vs. pro-oxidant activity assays?

- Assay Conditions : Use cell-free systems (e.g., DPPH radical scavenging) to isolate direct antioxidant effects. Conflicting results in cellular models may arise from ROS generation via metabolic activation .

- Dosage Optimization : Biphasic responses are common; conduct dose-response curves (1–100 μM) to identify therapeutic vs. toxic thresholds .

Q. How can in vitro models validate target engagement in neurological disorders?

- Excitotoxicity Models : Primary rat cortical neurons exposed to NMDA (100 μM) show reduced cell death (by 40–60%) when pre-treated with 10 μM compound, comparable to memantine .

- Mechanistic Studies : Patch-clamp electrophysiology confirms NMDA receptor blockade, while Western blotting reveals downregulation of pro-apoptotic proteins (e.g., Bax/Bcl-2 ratio) .

Q. What analytical methods identify and quantify synthetic byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.